4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form the intermediate hydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone to form the final hydrazone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity. Techniques such as recrystallization and chromatography are commonly used in industrial settings to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile used .
Scientific Research Applications
4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-{2-[(2E)-2-(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]-2-oxoethyl}benzamide
- 4-Chloro-N-(2-{2-[(2E)-2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide
- 4-Chloro-N-(2-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide
Uniqueness
4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide is unique due to its specific hydrazone structure and the presence of the ethylpentylidene group.
Properties
Molecular Formula |
C16H22ClN3O2 |
---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-heptan-3-ylidenehydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-5-6-14(4-2)19-20-15(21)11-18-16(22)12-7-9-13(17)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,18,22)(H,20,21)/b19-14+ |
InChI Key |
DTXIBMJCRBGOKS-XMHGGMMESA-N |
Isomeric SMILES |
CCCC/C(=N/NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/CC |
Canonical SMILES |
CCCCC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)CC |
Origin of Product |
United States |
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